![molecular formula C13H16ClNO3 B11758662 methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate](/img/structure/B11758662.png)
methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate is an organic compound with a complex structure that includes a chloromethyl group attached to a phenyl ring, an acetamido group, and a methyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate typically involves multiple steps. One common method includes the following steps:
Formation of the Chloromethyl Group: The chloromethyl group can be introduced to the phenyl ring through a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst.
Acetamidation: The acetamido group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl ring and the acetamido group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Substitution: Products depend on the nucleophile used, such as amines or alcohols.
Oxidation: Products include oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the acetamido group or the phenyl ring.
Hydrolysis: The corresponding carboxylic acid and methanol.
科学研究应用
Methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The acetamido group may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
相似化合物的比较
Similar Compounds
Methyl (2R)-3-[4-(bromomethyl)phenyl]-2-acetamidopropanoate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Methyl (2R)-3-[4-(hydroxymethyl)phenyl]-2-acetamidopropanoate: Contains a hydroxymethyl group instead of a chloromethyl group.
Methyl (2R)-3-[4-(methyl)phenyl]-2-acetamidopropanoate: Lacks the halogenated group, having a simple methyl group instead.
Uniqueness
Methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the chloromethyl group with the acetamido and ester functionalities makes it a versatile compound for various applications.
属性
分子式 |
C13H16ClNO3 |
|---|---|
分子量 |
269.72 g/mol |
IUPAC 名称 |
methyl (2R)-2-acetamido-3-[4-(chloromethyl)phenyl]propanoate |
InChI |
InChI=1S/C13H16ClNO3/c1-9(16)15-12(13(17)18-2)7-10-3-5-11(8-14)6-4-10/h3-6,12H,7-8H2,1-2H3,(H,15,16)/t12-/m1/s1 |
InChI 键 |
NWDGYSLQYQDYLK-GFCCVEGCSA-N |
手性 SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)CCl)C(=O)OC |
规范 SMILES |
CC(=O)NC(CC1=CC=C(C=C1)CCl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758580.png)
![Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate](/img/structure/B11758614.png)

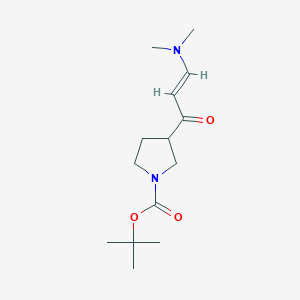
![Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate](/img/structure/B11758626.png)
![(2R)-2-carbamothioyl-2-[(pyridin-3-yl)amino]acetamide](/img/structure/B11758635.png)
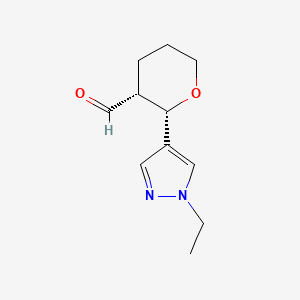
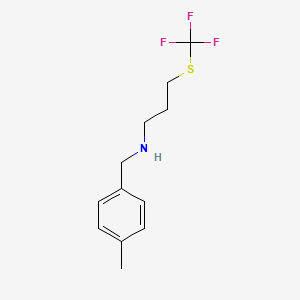
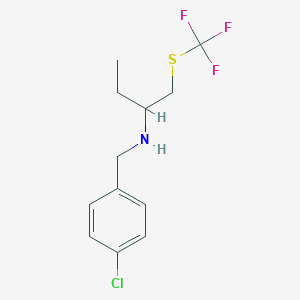
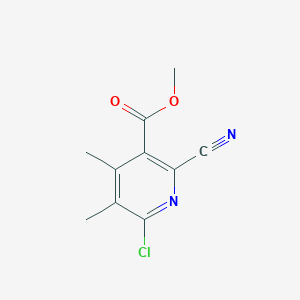

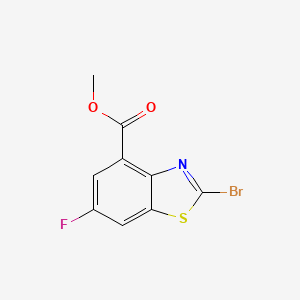
![(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine](/img/structure/B11758659.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11758666.png)
